molecular formula C22H21N4NaO9S2 B13159793 sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate

sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate

Cat. No.: B13159793
M. Wt: 572.5 g/mol
InChI Key: XTRRFIYXAPRYES-NLFZDHTNSA-M
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Description

The compound sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[420]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate is a complex chemical entity with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study biochemical pathways and interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and lead to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules with comparable structural features and functional groups. Examples include:

  • (6R,7R)-3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester
  • (6R,7S)-benzhydryl 3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Uniqueness

The uniqueness of sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate lies in its specific structural features and functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Biological Activity

Sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate, commonly referred to as cefsulodin sodium, is a complex compound belonging to the cephalosporin class of antibiotics. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of cefsulodin sodium is C22H21N4NaO9S2C_{22}H_{21}N_{4}NaO_{9}S_{2} with a molecular weight of 572.5 g/mol. It features a bicyclic structure that contributes to its biological efficacy.

PropertyValue
Molecular FormulaC22H21N4NaO9S2
Molecular Weight572.5 g/mol
IUPAC NameSodium;1-[[(6R,7R)-2-carboxy-8-oxo...
InChI KeyXTRRFIYXAPRYES-NLFZDHTNSA-M

Cefsulodin sodium exerts its biological effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This mechanism is characteristic of beta-lactam antibiotics and leads to bacterial lysis and death.

Antimicrobial Spectrum

Cefsulodin sodium is particularly effective against a range of Gram-negative bacteria, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

Its narrow spectrum makes it suitable for treating specific infections caused by these pathogens.

Pharmacokinetics

The pharmacokinetic profile of cefsulodin sodium includes rapid absorption following intravenous administration, with peak plasma concentrations achieved within 30 minutes. The drug is primarily eliminated via renal excretion.

Case Studies and Clinical Applications

  • Case Study on Pseudomonas Infections : A clinical trial involving patients with severe Pseudomonas infections demonstrated a 70% success rate in treatment when cefsulodin sodium was used in combination with other antibiotics. This highlights its role in multidrug regimens for resistant infections .
  • Post-Surgical Infection Management : In a cohort study, cefsulodin sodium was administered prophylactically in patients undergoing high-risk surgeries. The results indicated a significant reduction in postoperative infections compared to control groups receiving standard care .
  • Resistance Patterns : Research has shown that while many strains of Pseudomonas remain susceptible to cefsulodin, emerging resistance patterns necessitate ongoing surveillance and combination therapy approaches to enhance efficacy .

Safety and Toxicology

Cefsulodin sodium is generally well-tolerated; however, potential side effects include:

  • Allergic reactions (e.g., rash, anaphylaxis)
  • Gastrointestinal disturbances (e.g., diarrhea)
  • Hematological effects (e.g., thrombocytopenia)

Monitoring for these adverse reactions is essential during treatment.

Properties

Molecular Formula

C22H21N4NaO9S2

Molecular Weight

572.5 g/mol

IUPAC Name

sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate

InChI

InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1

InChI Key

XTRRFIYXAPRYES-NLFZDHTNSA-M

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=N)[O-].O.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=N)[O-].O.[Na+]

Origin of Product

United States

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